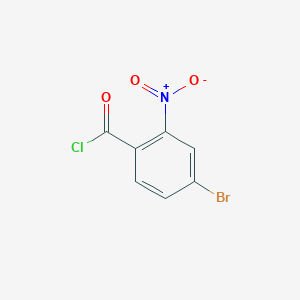
4-Bromo-2-nitrobenzoyl chloride
Descripción general
Descripción
4-Bromo-2-nitrobenzoyl chloride is an organic compound with the CAS Number: 112734-21-1. It has a molecular weight of 264.46 and its IUPAC name is 4-bromo-2-nitrobenzoyl chloride . It is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzoyl chloride or similar compounds often involves nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Another method involves the reaction of 4-nitrobenzoyl chloride with triphenylphosphonium salt to synthesize benzofurans .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzoyl chloride is represented by the linear formula C7H3BrClNO3 . The InChI code for this compound is 1S/C7H3BrClNO3/c8-4-1-2-5 (7 (9)11)6 (3-4)10 (12)13/h1-3H .Chemical Reactions Analysis
4-Nitrobenzoyl chloride, a compound similar to 4-Bromo-2-nitrobenzoyl chloride, reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular Wittig reaction .Physical And Chemical Properties Analysis
4-Bromo-2-nitrobenzoyl chloride is a liquid at room temperature . The predicted boiling point of a similar compound, 4-Bromo-2-nitrobenzyl bromide, is 325.8±27.0 °C and its predicted density is 2.006±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Bromo-2-nitrobenzoyl chloride: is a versatile reagent in organic synthesis. It is used to introduce the 4-bromo-2-nitrobenzoyl moiety into other compounds. This moiety can act as a protecting group or as a synthetic intermediate that can undergo further transformations such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of various drug candidates. Its reactivity allows for the creation of compounds that may exhibit biological activity, such as potential anticancer or anti-inflammatory agents. It’s also used in the derivatization of molecules to enhance their properties, like solubility or pharmacokinetics .
Material Science
4-Bromo-2-nitrobenzoyl chloride: plays a role in the development of new materials. It can be used to modify the surface properties of polymers or to create novel organic compounds with specific electronic or optical properties, which are essential for developing advanced materials for electronics and photonics .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard or reference material in various chemical analyses. It can help in calibrating instruments or in developing new analytical methods, such as chromatography or spectroscopy, to detect and quantify other substances .
Biochemistry
In biochemistry, 4-Bromo-2-nitrobenzoyl chloride can be used to modify biochemicals or to study protein interactions. It can act as a cross-linking agent or as a probe to understand the structure and function of biomolecules .
Environmental Applications
This compound may be used in environmental science to study degradation processes or to develop new methods for the removal of hazardous materials. Its chemical properties can help in understanding the behavior of pollutants and in designing better environmental remediation strategies .
Safety and Hazards
4-Bromo-2-nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPXJQLZIGPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596478 | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzoyl chloride | |
CAS RN |
112734-21-1 | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)







